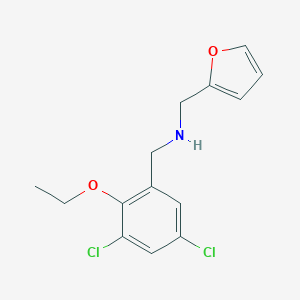
4-(Cyclobutylcarbonyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclobutylcarbonyl)piperazin-2-one (CBP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. CBP is a cyclic piperazine derivative that belongs to the class of carbonyl piperazines. This compound has been found to possess several pharmacological properties, including analgesic, anti-inflammatory, and anticonvulsant effects.
Scientific Research Applications
4-(Cyclobutylcarbonyl)piperazin-2-one has been extensively studied for its potential applications in drug development. It has been found to possess several pharmacological properties, including analgesic, anti-inflammatory, and anticonvulsant effects. This compound has been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and other neurological disorders. Additionally, this compound has been studied for its potential use as a scaffold for the development of new drugs.
Mechanism of Action
The exact mechanism of action of 4-(Cyclobutylcarbonyl)piperazin-2-one is not fully understood. However, it has been suggested that this compound may act through the modulation of GABAergic and glutamatergic neurotransmission. This compound has been found to enhance GABAergic neurotransmission by increasing the activity of GABA-A receptors. Additionally, this compound has been found to inhibit the activity of NMDA receptors, which are involved in the regulation of glutamatergic neurotransmission.
Biochemical and Physiological Effects
This compound has been found to possess several biochemical and physiological effects. It has been shown to exhibit analgesic effects in animal models of neuropathic pain. This compound has also been found to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to exhibit anticonvulsant effects by reducing the frequency and duration of seizures in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
4-(Cyclobutylcarbonyl)piperazin-2-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, this compound has been found to exhibit low toxicity, making it a safe compound to work with. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal models. Additionally, this compound has a short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for research on 4-(Cyclobutylcarbonyl)piperazin-2-one. One potential direction is the development of this compound-based drugs for the treatment of neuropathic pain and epilepsy. Additionally, this compound could be used as a scaffold for the development of new drugs with improved pharmacological properties. Another potential direction is the investigation of the mechanism of action of this compound to better understand its pharmacological effects. Finally, the development of new synthesis methods for this compound could lead to the production of more efficient and cost-effective methods for the synthesis of this compound.
Synthesis Methods
The synthesis of 4-(Cyclobutylcarbonyl)piperazin-2-one involves the reaction of cyclobutanone with piperazine in the presence of a suitable catalyst. The reaction results in the formation of this compound as a white crystalline solid. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration. The purity of the this compound can be enhanced by recrystallization or column chromatography.
properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-(cyclobutanecarbonyl)piperazin-2-one |
InChI |
InChI=1S/C9H14N2O2/c12-8-6-11(5-4-10-8)9(13)7-2-1-3-7/h7H,1-6H2,(H,10,12) |
InChI Key |
OTOJKJQTMYECHA-UHFFFAOYSA-N |
SMILES |
C1CC(C1)C(=O)N2CCNC(=O)C2 |
Canonical SMILES |
C1CC(C1)C(=O)N2CCNC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Chloro-6-methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B262684.png)
![N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262685.png)
![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262688.png)
![2-({4-[(4-Methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262690.png)
![2-(4-Bromo-2-{[(2-hydroxy-2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B262694.png)
![[3-Methoxy-4-(thiophen-2-ylmethoxy)phenyl]methanol](/img/structure/B262698.png)
![4-{2-[(2-Furylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B262702.png)

![1-{3-[(4-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B262704.png)

![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B262706.png)

![N-(3,5-dichloro-2-ethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B262709.png)
![N-cycloheptyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B262710.png)